ジベレリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gibberellic Acid is a hormone found in plants and fungi . Its chemical formula is C19H22O6 . When purified, it is a white to pale-yellow solid . Plants in their normal state produce large amounts of GA3 . It is possible to produce the hormone industrially using microorganisms . Gibberellic Acid is a simple gibberellin, a pentacyclic diterpene acid promoting growth and elongation of cells . It affects decomposition of plants and helps plants grow if used in small amounts, but eventually plants develop tolerance to it .

Synthesis Analysis

Gibberellic Acid was first identified in Japan in 1926, as a metabolic by-product of the plant pathogen Gibberella fujikuroi . It is produced industrially using microorganisms . Over 130 types of gibberellic acids have been discovered so far . Several of these are not biologically active (bioactive), so they serve as precursors for bioactive GAs such as GA1, GA3, GA4 and GA7 .

Molecular Structure Analysis

The molecular structure of Gibberellic Acid is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound and a C19-gibberellin .

Chemical Reactions Analysis

Gibberellic Acid plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It can modulate the expression of genes involved in ABA and GA metabolism, thereby influencing the balance of these hormones and affecting the ABA/GA ratio .

Physical and Chemical Properties Analysis

Gibberellic Acid is a white to pale-yellow solid . Its molecular formula is C19H22O6 . The melting point of Gibberellic Acid is around 223-225°C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .

科学的研究の応用

植物の成長と発達

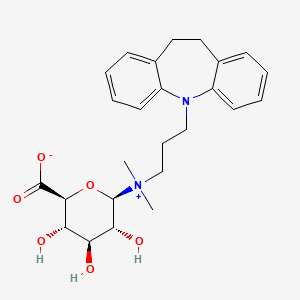

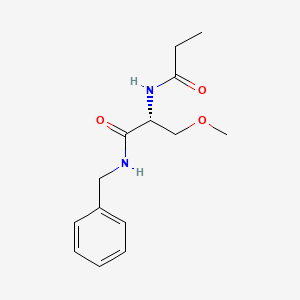

ジベレリン酸は、細胞の膨張と分裂を促進する植物ホルモンです {svg_1}. これは、作物の成長と発達の多くの側面を調節する上で重要な役割を果たします {svg_2}.

種子発芽

GA3は、種子発芽に重要な役割を果たしていることが知られています {svg_3}. これは、種子の休眠を打破し、発芽プロセスを開始するのに役立ちます {svg_4}.

茎の伸長

GA3の主な機能の1つは、茎の伸長を促進することです {svg_5}. これは、茎の細胞の膨張を助け、茎の長さの増加につながります {svg_6}.

果実の成長促進

GA3は、果実の成長を促進するためにも使用されます {svg_7}. これは、果実の肥大を助け、それによって果実のサイズを大きくします {svg_8}.

非生物的ストレスへの対応

GA3は、さまざまな生理生化学的および分子プロセスを調節することによって、植物で誘導された非生物的ストレスによる摂動を軽減する上で重要な役割を果たします {svg_9}. これは、塩分、温度の極端な変化、干ばつ、重金属などの環境ストレスに植物が対処するのを助けます {svg_10}.

開花

GA3は、植物の開花プロセスを調節することが知られています {svg_11}. これは、花粉の成熟と花の発生を助けます {svg_12}.

バイオマスの生産

GA3を含むジベレリンの外因性適用は、バイオマスの生産量を増やすことができます {svg_13}. これは、葉の面積の拡大と節間伸長を助けます {svg_14}.

果物、野菜、花の収穫後の寿命

GA3は、果物、野菜、花の収穫後の寿命を改善することが明らかになっています {svg_15}. これは、収穫後のこれらの製品の鮮度と品質を維持するのに役立ちます {svg_16}.

これらは、科学研究におけるジベレリン酸のユニークな用途のほんの一部です。 GA3の効果は、特定の植物種や環境条件によって異なる場合があることに注意することが重要です {svg_17} {svg_18}.

作用機序

Gibberellenic acid, also known as (1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid, is a potent plant hormone that plays a crucial role in plant growth and development . This article provides an in-depth understanding of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Gibberellenic acid primarily targets plant cells, where it regulates many growth and developmental aspects . It plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It triggers cell division and elongation processes, transitions from meristem to shoot growth, juvenile to adult leaf stage, vegetative to flowering, and determining sex expression .

Mode of Action

Gibberellenic acid promotes stem elongation by stimulating cell division and elongation in the internodal regions . It triggers the synthesis of enzymes that break down the cell wall components, allowing cells to expand and elongate . It also enhances the synthesis of α-amylase and ribonuclease in isolated aleurone layers .

Biochemical Pathways

Gibberellenic acid affects various biochemical pathways in plants. It plays a role in seed germination, stem elongation, meristematic tissue development, and differentiation of floral organs . It also influences the biosynthesis and signaling of other plant hormones, mediating tolerance to various abiotic stresses .

Pharmacokinetics

The pharmacokinetics of gibberellenic acid in plants involve its synthesis in the root and stem apical meristems, young leaves, and seed embryos . It is likely transported through the vascular tissue . .

Result of Action

The action of gibberellenic acid results in improved plant growth and development. It enhances seed germination, stimulates shoot elongation, and promotes fruit and flower maturation . It also improves the plant’s tolerance to various environmental stresses .

Action Environment

The action of gibberellenic acid is influenced by various environmental factors. Abiotic stresses such as salinity, temperature extremes, drought, and heavy metals/metalloids can limit its effectiveness . Gibberellenic acid plays a pivotal role in mitigating these abiotic stresses in plants by modulating various physio-biochemical and molecular processes .

Safety and Hazards

Gibberellic Acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Gibberellenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes . Gibberellenic acid regulates growth, and applications of very low concentrations can have a profound effect .

Cellular Effects

Gibberellenic acid has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It can stimulate rapid stem and root growth, induce mitotic division in the leaves of some plants, and increase seed germination rates .

Molecular Mechanism

The molecular mechanism of action of Gibberellenic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, promoting growth and elongation of cells .

特性

IUPAC Name |

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZEMKSAYRHSW-SBECISRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。